5-Ethoxypyrimidin-2-amine
CAS No.: 39268-74-1
Cat. No.: VC0058256
Molecular Formula: C6H9N3O
Molecular Weight: 139.158
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39268-74-1 |
---|---|
Molecular Formula | C6H9N3O |
Molecular Weight | 139.158 |
IUPAC Name | 5-ethoxypyrimidin-2-amine |
Standard InChI | InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) |
Standard InChI Key | NGWGYIGTWBAKAN-UHFFFAOYSA-N |
SMILES | CCOC1=CN=C(N=C1)N |
Introduction
Chemical Properties and Structure
5-Ethoxypyrimidin-2-amine has the molecular formula C₆H₉N₃O with a molecular weight of 139.158 g/mol. The compound features a pyrimidine core, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The structural characteristics of this compound are summarized in Table 1.
Table 1: Chemical Identity and Physical Properties of 5-Ethoxypyrimidin-2-amine
Property | Value |
---|---|
Chemical Name | 5-Ethoxypyrimidin-2-amine |
CAS Number | 39268-74-1 |
Molecular Formula | C₆H₉N₃O |
Molecular Weight | 139.158 g/mol |
IUPAC Name | 5-ethoxypyrimidin-2-amine |
Standard InChI | InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) |
Standard InChIKey | NGWGYIGTWBAKAN-UHFFFAOYSA-N |
SMILES | CCOC1=CN=C(N=C1)N |
The compound contains an ethoxy group (-OCH₂CH₃) at the 5-position of the pyrimidine ring, which contributes to its lipophilicity and potential membrane permeability. The primary amine (-NH₂) at the 2-position serves as a hydrogen bond donor, enabling interactions with biological targets. This combination of functional groups creates a balanced profile of hydrophilic and lipophilic characteristics.
Synthesis Methods
Multiple synthetic routes can be employed to prepare 5-ethoxypyrimidin-2-amine, typically involving the functionalization of pyrimidine scaffolds. Based on related pyrimidine chemistry, several potential synthetic approaches can be outlined.
Nucleophilic Aromatic Substitution (SNAr)
One common approach involves nucleophilic aromatic substitution of halogenated pyrimidine precursors. Starting with 2,4-dichloro-5-ethoxypyrimidine, selective amination at the 2-position can be achieved under controlled conditions . The reaction typically proceeds as follows:
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Treatment of 2,4-dichloro-5-ethoxypyrimidine with ammonia or ammonium hydroxide
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Selective substitution at the more reactive 2-position
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Purification to isolate the desired 5-ethoxypyrimidin-2-amine
The selectivity of this substitution is driven by the electronic effects of the pyrimidine ring, with the 2-position being more susceptible to nucleophilic attack than the 4-position .
From 5-Ethoxypyrimidine Precursors
Another synthetic route involves:
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Starting with 5-ethoxy-pyrimidine-2,4-diol
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Conversion to 2,4-dichloro-5-ethoxypyrimidine using phosphoryl chloride (POCl₃)
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Selective amination at the 2-position using ammonia or ammonium hydroxide
This route has been documented to produce similar pyrimidine derivatives with yields ranging from 35-80% .
Copper-Catalyzed Etherification
For the preparation of the 5-ethoxy functionality, copper-catalyzed etherification of 5-bromopyrimidine derivatives can be employed:
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Reaction of 2-amino-5-bromopyrimidine with ethanol in the presence of copper catalysts and 1,10-phenanthroline ligands
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Formation of the 5-ethoxy bond under controlled temperature conditions
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Isolation of 5-ethoxypyrimidin-2-amine
This method has shown efficacy in synthesizing structurally related pyrimidine derivatives with various alkoxy substituents .
Table 2: Comparison of Synthetic Routes for 5-Ethoxypyrimidin-2-amine
Synthetic Route | Key Reagents | Typical Conditions | Expected Yield Range |
---|---|---|---|
SNAr of 2,4-dichloro-5-ethoxypyrimidine | NH₃ or NH₄OH | 80-85°C, 4-6 hours | 70-85% |
From 5-ethoxypyrimidine-2,4-diol | POCl₃, NH₃ | 1) POCl₃, reflux; 2) NH₃, RT | 35-50% |
Copper-catalyzed etherification | Cu catalyst, ethanol, 1,10-phenanthroline | 60-80°C, 8-12 hours | 40-60% |
Reactivity and Chemical Behavior
The reactivity of 5-ethoxypyrimidin-2-amine is governed by the electronic properties of the pyrimidine ring and the functional groups attached to it.
Nucleophilic Sites
The amino group at the 2-position serves as a nucleophilic center, enabling further functionalization through:
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Acylation reactions with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Condensation reactions with aldehydes or ketones
These transformations allow for the synthesis of more complex derivatives with potential biological activity .
Electrophilic Aromatic Substitution
Biological Activity | Structural Features Contributing to Activity | Related Compounds |
---|---|---|
Enzyme Inhibition | Hydrogen bonding capability of 2-amino group | Pyrimidine-based kinase inhibitors |
Antimicrobial Effects | Heterocyclic nitrogen and substitution pattern | 2-aminopyrimidine antibiotics |
Anti-inflammatory | Pyrimidine scaffold with specific substitutions | Pyrimidine anti-inflammatory agents |
CNS Activity | Balanced lipophilicity from ethoxy group | Pyrimidine-based CNS drugs |
The compound's relatively small size (MW < 150) and balanced hydrophilic-lipophilic profile suggest potential for good bioavailability, making it a promising scaffold for medicinal chemistry.
Building Block in Chemical Synthesis
5-Ethoxypyrimidin-2-amine serves as a valuable building block in the synthesis of more complex molecules:
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As a core structure for developing kinase inhibitors
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In the preparation of heterocyclic compounds with biological activity
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As an intermediate in the synthesis of nucleoside analogues
These applications leverage the compound's functional groups for further derivatization and structural elaboration .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-ethoxypyrimidin-2-amine and its analogues provides insights into optimizing biological activity.
Effect of Substituents
The positioning and nature of substituents on the pyrimidine ring significantly influence biological activity:
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The 2-amino group serves as a hydrogen bond donor, critical for interactions with protein targets
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The 5-ethoxy group contributes to lipophilicity and can enhance membrane permeability
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Modifications at other positions can fine-tune selectivity for specific biological targets
Comparative studies with related compounds suggest that the combination of these functional groups creates a balanced profile suitable for various biological applications .
Comparison with Similar Pyrimidine Derivatives
Table 4: Structural Comparison with Related Pyrimidine Derivatives
Compound | Structural Differences | Potential Impact on Activity |
---|---|---|
5-Methoxypyrimidin-2-amine | Methoxy vs. ethoxy at position 5 | Reduced lipophilicity, potentially altered bioavailability |
4-Chloro-5-ethoxypyrimidin-2-amine | Additional chloro group at position 4 | Enhanced reactivity, potential for additional derivatization |
5-Ethoxypyrimidin-4-amine | Amino group at position 4 instead of 2 | Altered hydrogen bonding pattern, different target selectivity |
These structural variations provide opportunities for optimizing compounds for specific applications through systematic modification of the pyrimidine scaffold .
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